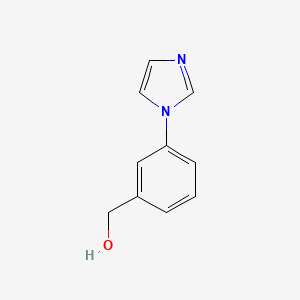

(3-(1H-Imidazol-1-yl)phenyl)methanol

Description

Investigation of Intermolecular Interactions in Solid and Solution States

The intermolecular forces in (3-(1H-Imidazol-1-yl)phenyl)methanol are critical in determining its solid-state packing and its behavior in solution. The presence of a hydrogen bond donor (the -OH group) and multiple hydrogen bond acceptors (the N3 atom of the imidazole (B134444) and the oxygen of the hydroxyl group) allows for a rich network of interactions.

Solid State: X-ray crystallography studies of analogous compounds provide significant insight into the solid-state arrangement. In the crystal structure of 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, molecules are linked by strong intermolecular O-H···N hydrogen bonds, where the hydroxyl group of one molecule donates a proton to the unprotonated N3 nitrogen of an adjacent imidazole ring. nih.gov Weaker C-H···O hydrogen bonds are also observed. These interactions combine to form extensive two-dimensional networks. nih.gov Furthermore, the crystal packing is consolidated by C-H···π interactions, where hydrogen atoms from the imidazole ring interact with the electron cloud of the phenyl ring of a neighboring molecule. nih.gov

In the simpler structure of 1H-imidazole-1-methanol, O-H···N hydrogen bonding is the dominant supramolecular interaction. nih.govresearchgate.net The crystal structure is notable for containing three crystallographically unique molecules that connect in a head-to-tail fashion via these hydrogen bonds to form distinct three-membered macrocycles. nih.govresearchgate.net

| Compound | Interaction (D–H···A) | D···A Distance (Å) | Reference |

|---|---|---|---|

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | O1—H1O1···N2 | Not specified | nih.gov |

| C1—H1B···O1 | Not specified | nih.gov | |

| 1H-imidazole-1-methanol | O1—H1···N4 | 2.741 | researchgate.net |

| O2—H2A···N6 | 2.753 | researchgate.net | |

| O3—H3A···N2 | 2.715 | researchgate.net |

*D = Donor atom, A = Acceptor atom

Solution State: In solution, the conformation and interactions are dynamic and influenced by the solvent environment. The balance between intramolecular and intermolecular hydrogen bonding can shift depending on solvent polarity. In polar, protic solvents, intermolecular hydrogen bonds with the solvent can disrupt the interactions seen in the solid state. In non-polar solvents, intramolecular forces, such as dipole-dipole interactions or internal hydrogen bonds (if sterically possible), may become more significant in stabilizing specific conformers. nih.gov For related imidazole-containing structures, it has been shown that different conformations can be favored in solvents of varying polarity, indicating a dynamic interplay of stabilizing forces. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(3-imidazol-1-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-6,8,13H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFRKJIFGXZRUFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=CN=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293356 | |

| Record name | 3-(1H-Imidazol-1-yl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129746-41-4 | |

| Record name | 3-(1H-Imidazol-1-yl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129746-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-Imidazol-1-yl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Research Trajectories for Aryl Imidazolyl Methanol Scaffolds

The combination of an aryl ring, an imidazole (B134444) moiety, and a methanol (B129727) group gives rise to the aryl-imidazolyl-methanol scaffold, a structural motif that has garnered significant attention in chemical research. This scaffold effectively merges the key features of its constituent parts, offering the potential for diverse biological activities and applications in materials science.

Current research on aryl-imidazolyl-methanol scaffolds is multifaceted. In medicinal chemistry, these compounds are being investigated for their potential as antifungal agents, with studies showing that the imidazole ring can interact with key enzymes in fungal metabolic pathways. researchgate.net Furthermore, the structural similarity of some derivatives to known bioactive molecules suggests their potential as anticancer and anti-inflammatory agents. longdom.org

Beyond medicinal applications, aryl-imidazolyl-methanol scaffolds are being explored as ligands for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. acs.org The nitrogen atoms of the imidazole ring and the oxygen atom of the methanol group can coordinate to metal centers, leading to the formation of extended structures with potential applications in catalysis, gas storage, and sensing. acs.org The synthesis of chiral aryl-imidazolyl-methanol derivatives is also a growing area of interest for their potential use as catalysts in asymmetric synthesis. wisconsin.edu

Scope and Objectives of Academic Inquiry into 3 1h Imidazol 1 Yl Phenyl Methanol

Academic inquiry into the specific compound (3-(1H-Imidazol-1-yl)phenyl)methanol is driven by the desire to understand its fundamental chemical properties and to explore its potential applications. While extensive research on this exact molecule is still emerging, the broader interest in the aryl-imidazolyl-methanol class of compounds provides a strong impetus for its investigation.

The primary objectives of research into this compound include:

Development of efficient and scalable synthetic routes: Establishing reliable methods for the synthesis of this compound is crucial for enabling further studies. This may involve the exploration of novel catalytic systems and optimization of reaction conditions.

Thorough characterization of its physicochemical properties: Detailed analysis of its structural, spectroscopic, and thermal properties is essential for a complete understanding of the molecule. This includes techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Investigation of its biological activity: Screening this compound and its derivatives for a range of biological activities, such as antifungal, antibacterial, and anticancer properties, is a key research direction.

Exploration of its potential in materials science: Investigating its ability to act as a ligand for the formation of coordination polymers and MOFs with interesting structural and functional properties is another important avenue of research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 129746-41-4 |

Data sourced from BLDpharm bldpharm.com

Table 2: Spectroscopic Data Interpretation for a Related Aryl-Imidazolyl Scaffold

| Spectroscopic Technique | Observed Features (for a representative compound) | Interpretation |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the imidazole (B134444) C-H, and signals for the methanol (B129727) CH₂ and OH protons. | Confirms the presence of the phenyl, imidazole, and methanol moieties. |

| ¹³C NMR | Signals corresponding to the aromatic carbons of the phenyl and imidazole rings, and a signal for the methanol carbon. | Provides a carbon skeleton map of the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. | Confirms the molecular formula of the compound. |

Interpretations based on general principles and data from related compounds. niscpr.res.innih.gov

An in-depth analysis of the synthetic pathways leading to the formation of this compound reveals a variety of strategic chemical manipulations. The construction of this molecule and its analogs hinges on two primary stages: the formation of the aryl-imidazole bond and the generation of the phenylmethanol group. These transformations can be approached through several distinct and effective methodologies.

Chemical Reactivity and Derivatization Strategies for 3 1h Imidazol 1 Yl Phenyl Methanol

Reactions at the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a versatile functional group that can undergo oxidation, esterification, etherification, and nucleophilic substitution reactions. These transformations allow for the introduction of various functionalities, significantly altering the molecule's chemical and physical properties.

The primary alcohol of (3-(1H-Imidazol-1-yl)phenyl)methanol can be oxidized to form either the corresponding aldehyde, 3-(1H-imidazol-1-yl)benzaldehyde, or the carboxylic acid, 3-(1H-imidazol-1-yl)benzoic acid. The outcome of the reaction depends on the oxidizing agent and conditions employed.

Mild oxidation can selectively yield the aldehyde. Further oxidation, or the use of stronger oxidizing agents, will produce the carboxylic acid. nih.govresearchgate.net A variety of modern and classical oxidation methods are applicable, many of which are compatible with the heterocyclic imidazole (B134444) moiety. nih.govorganic-chemistry.org For instance, methods using reagents like pyridinium (B92312) chlorochromate (PCC) catalyzed by periodic acid (H₅IO₆), or metal-free systems such as those employing 1-hydroxycyclohexyl phenyl ketone, are effective for converting primary alcohols and aldehydes to carboxylic acids. organic-chemistry.org Electrocatalytic methods and the use of N-hydroxyphthalimide (NHPI) with oxygen also represent green alternatives for these transformations. researchgate.netorganic-chemistry.org The aldehyde derivative, 3-(1H-imidazol-1-yl)benzaldehyde, is a stable and known compound that can be used in further synthetic steps, such as Claisen-Schmidt condensations to form chalcones. mdpi.comnih.govresearchgate.net

| Starting Material | Product | Potential Reagents/Conditions | Reference |

|---|---|---|---|

| This compound | 3-(1H-imidazol-1-yl)benzaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | nih.gov |

| This compound or 3-(1H-imidazol-1-yl)benzaldehyde | 3-(1H-imidazol-1-yl)benzoic acid | KMnO₄, H₂CrO₄, NaClO, Catalytic TEMPO/NaOCl, Fe(NO₃)₃·9H₂O/TEMPO/O₂ | researchgate.netresearchgate.net |

The hydroxyl group can readily undergo esterification when treated with carboxylic acids, acyl chlorides, or acid anhydrides, typically in the presence of an acid or base catalyst. This reaction attaches an acyl group to the benzylic oxygen, forming an ester linkage. Research on analogous compounds, such as 1-aryl-3-(1H-imidazol-1-yl)propan-1-ols, has demonstrated successful synthesis of a variety of aromatic and heterocyclic esters. nih.govnih.gov These findings indicate that the hydroxymethyl group on this compound is amenable to similar derivatization to produce a library of ester compounds.

Ether derivatives can be synthesized via methods like the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form a nucleophilic alkoxide, which is then reacted with an alkyl halide to form an ether.

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Esterification | This compound + R-COOH (or Acyl Halide) | Ester | nih.govnih.gov |

| Etherification (Williamson) | 1. This compound + Strong Base (e.g., NaH) 2. Resulting Alkoxide + R-X (Alkyl Halide) | Ether | Generic |

The hydroxyl group is inherently a poor leaving group (-OH⁻). Therefore, direct nucleophilic substitution is challenging. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. libretexts.org One common strategy is protonation of the alcohol with a strong acid, such as HBr or HCl. This forms an oxonium ion, and the leaving group becomes a neutral water molecule, which is readily displaced by a halide ion in an SN1 or SN2 reaction. libretexts.org The reactivity order for hydrogen halides is HI > HBr > HCl. libretexts.org

Alternatively, the hydroxyl group can be converted to a sulfonate ester (e.g., tosylate or mesylate) or reacted with reagents like thionyl chloride (SOCl₂) to form an alkyl chloride. wisconsin.edu This reactive intermediate can then be readily displaced by a wide range of nucleophiles. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols via reactive isouronium intermediates. nih.gov

| Activation Step | Intermediate | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|

| Reaction with HX (e.g., HBr) | Protonated Oxonium Ion | Displacement by X⁻ | (3-(1H-Imidazol-1-yl)phenyl)methyl Halide | libretexts.org |

| Reaction with SOCl₂ | - | - | (3-(1H-Imidazol-1-yl)phenyl)methyl Chloride | wisconsin.edu |

| Reaction with TsCl/Py | Tosyl Ester | Displacement by a Nucleophile (Nu⁻) | Substituted Product (e.g., ethers, amines) | nih.gov |

Reactions at the Imidazole Nitrogen

The imidazole ring contains a nucleophilic nitrogen atom at the 3-position which is available for alkylation and acylation, leading to the formation of positively charged imidazolium (B1220033) salts.

The alkylation of the N-3 atom of the 1-substituted imidazole ring results in the formation of a 1,3-disubstituted imidazolium salt. research-nexus.netorientjchem.org These salts are a class of ionic liquids and are notable as stable precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic catalysis. nih.gov The reaction typically involves treating the parent compound with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). The resulting product is a quaternary ammonium (B1175870) salt with a positive charge on the imidazole ring, balanced by a counter-anion from the alkylating agent. orientjchem.org The presence of the hydroxyl group on the phenyl ring is generally tolerated in these reactions, as demonstrated by the synthesis of other hydroxyl-functionalized imidazolium salts. nih.gov

| Reactants | Reaction Type | Product | Reference |

|---|---|---|---|

| This compound + R-X (e.g., CH₃I) | N-Alkylation (Quaternization) | 3-(3-(hydroxymethyl)phenyl)-1-alkyl-1H-imidazol-3-ium halide | research-nexus.netorientjchem.org |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for the functionalization of aromatic systems. The regioselectivity of these reactions is dictated by the directing effects of the two substituents: the 1-imidazolyl group and the hydroxymethyl group. The imidazole ring, being electron-rich, can act as an activating group. nih.govbyjus.com The hydroxymethyl group is generally considered a weak activating group and an ortho-, para-director. However, under strongly acidic conditions often employed in EAS reactions, the basic nitrogen of the imidazole ring can be protonated, transforming it into a deactivating, meta-directing imidazolium group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. byjus.comkhanacademy.org While specific studies on this compound are not extensively documented, the outcomes can be predicted based on established principles and related literature. For instance, the nitration of N-substituted imidazoles has been reported to yield various isomers depending on the reaction conditions. google.compatsnap.com

Nitration: The nitration of the phenyl ring would likely require strong nitrating agents, such as a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comunacademy.com Given the meta-directing effect of the likely protonated imidazole under these conditions and the ortho-, para-directing nature of the hydroxymethyl group, a mixture of isomeric products can be anticipated. The synthesis of related nitro-substituted phenyl-imidazole compounds has been documented in patent literature, suggesting the feasibility of such transformations. google.com

Halogenation: Direct halogenation of the phenyl ring can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. The regioselectivity would again be influenced by the electronic nature of the substituents. Halogenation of imidazole-containing compounds is a known strategy to produce functionalized derivatives. researchgate.netbeilstein-archives.org

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are powerful methods for forming new carbon-carbon bonds on aromatic rings. byjus.comkhanacademy.orgyoutube.com These reactions typically employ an alkyl halide or an acyl halide and a strong Lewis acid catalyst. byjus.com However, the presence of the basic imidazole nitrogen can complicate these reactions, as it can coordinate with the Lewis acid catalyst, deactivating it. youtube.com This limitation can sometimes be overcome by using a large excess of the catalyst or by employing alternative catalytic systems. nih.gov

A summary of expected products from electrophilic aromatic substitution on a related phenyl-imidazole scaffold is presented below.

| Reaction | Reagents | Potential Products | Reference |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl-imidazole derivatives | google.compatsnap.com |

| Halogenation | Br₂, Lewis Acid | Bromo-substituted phenyl-imidazole derivatives | researchgate.netbeilstein-archives.org |

| Acylation | Acyl chloride, AlCl₃ | Acyl-substituted phenyl-imidazole derivatives | byjus.comkhanacademy.org |

Catalytic Transformations Involving this compound

The functional groups of this compound, namely the benzylic alcohol and the imidazole ring, are amenable to a variety of catalytic transformations. These reactions can be used to introduce new functionalities or to utilize the molecule as a ligand in catalysis.

Oxidation of the Benzylic Alcohol: The primary alcohol group can be selectively oxidized to the corresponding aldehyde, 3-(1H-imidazol-1-yl)benzaldehyde. This transformation is a key step in the synthesis of more complex molecules, such as chalcones. For example, the synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one was achieved via a Claisen-Schmidt condensation starting from the analogous 4-(1H-imidazol-1-yl)benzaldehyde, which is obtained by the oxidation of [4-(1H-imidazol-1-yl)phenyl]methanol. mdpi.com Various oxidizing agents can be employed for this purpose, ranging from mild reagents like manganese dioxide (MnO₂) to more sophisticated catalytic systems.

Etherification and Esterification: The hydroxyl group can also undergo etherification or esterification reactions to yield a diverse range of derivatives. For instance, chemoselective etherification of benzyl alcohols in the presence of other hydroxyl groups has been reported. beilstein-journals.org Similarly, esterification can be achieved by reacting the alcohol with carboxylic acids or their derivatives, a common strategy in the synthesis of biologically active compounds. researchgate.net

Cross-Coupling Reactions: The imidazole moiety and the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov For instance, the N-arylation of imidazoles with aryl halides is a well-established method for synthesizing N-phenylimidazole derivatives. africanjournalofbiomedicalresearch.comresearchgate.net Furthermore, if a leaving group (e.g., a halogen) is introduced onto the phenyl ring via electrophilic substitution, it can then be used as a handle for Suzuki, Heck, or other cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The following table summarizes some catalytic transformations applicable to the this compound scaffold.

| Transformation | Functional Group | Reaction Type | Potential Products |

| Oxidation | Benzylic Alcohol | Oxidation | 3-(1H-Imidazol-1-yl)benzaldehyde |

| Etherification | Benzylic Alcohol | Nucleophilic Substitution | Aryl or alkyl ethers |

| Esterification | Benzylic Alcohol | Nucleophilic Acyl Substitution | Esters |

| N-Arylation | Imidazole | Cross-Coupling | N-Aryl imidazole derivatives |

Synthesis of Novel Conjugates and Hybrid Molecules Incorporating the this compound Scaffold

The this compound scaffold is an attractive building block for the synthesis of novel conjugates and hybrid molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com The presence of both a nucleophilic imidazole ring and a modifiable benzylic alcohol allows for diverse conjugation strategies.

Click Chemistry: The "click" chemistry approach, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating complex molecular architectures. africanjournalofbiomedicalresearch.comresearchgate.net The this compound scaffold can be readily functionalized with either an azide (B81097) or an alkyne group to participate in these reactions. For example, the hydroxyl group can be converted to an azide, which can then be "clicked" with a terminal alkyne-containing molecule to form a triazole-linked conjugate. A study on the synthesis of imidazole-1,2,3-triazole conjugates demonstrated the utility of this approach for generating libraries of bioactive compounds. africanjournalofbiomedicalresearch.comresearchgate.net

Formation of Imidazole-Based Hybrids: The imidazole ring itself is a key component of many biologically active molecules and can be incorporated into larger hybrid structures. nih.gov For example, tri-aryl imidazole-benzene sulfonamide hybrids have been synthesized and evaluated as carbonic anhydrase inhibitors. nih.gov The synthesis often involves a multi-component reaction where an aldehyde, an amine (such as a derivative of our scaffold), and other reagents combine to form the imidazole ring in a single step.

Bioconjugation: Imidazole-containing compounds have been used in bioconjugation strategies. For example, acyl imidazole electrophiles can be used for the labeling of proteins. nih.gov The this compound scaffold could be adapted for such applications by first converting the alcohol to a more reactive group suitable for linking to biomolecules. The bioconjugation of metal complexes containing imidazole ligands to glucose-like substrates is another emerging area. nih.gov

The table below outlines some strategies for the synthesis of conjugates and hybrid molecules.

| Conjugation Strategy | Key Reaction | Functionalized Scaffold | Resulting Conjugate |

| Click Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition | Azide- or alkyne-functionalized this compound | Triazole-linked hybrid molecule |

| Multi-component Reaction | Imidazole Synthesis | This compound derivative as a reactant | Complex tri-aryl imidazole hybrid |

| Amide Coupling | Amide bond formation | Carboxylic acid derivative of the scaffold | Amide-linked conjugate |

Coordination Chemistry and Metal Organic Framework Mof Applications of 3 1h Imidazol 1 Yl Phenyl Methanol Derivatives

(3-(1H-Imidazol-1-yl)phenyl)methanol as a Ligand in Coordination Complexes

This compound can act as a versatile ligand in coordination chemistry. nih.gov Its ability to coordinate with metal ions through the imidazole (B134444) nitrogen atom is a key feature, while the hydroxyl group can also participate in coordination or form hydrogen bonds, leading to more complex structures. nih.gov

The imidazole moiety of this compound typically coordinates to metal centers through the pyridine-type nitrogen atom (N-3). This nitrogen acts as a Lewis base, donating its lone pair of electrons to the metal ion. The coordination can be monodentate, where the imidazole ring binds to a single metal center. However, it is also common for the imidazole ring to act as a bridging ligand, connecting two metal centers and facilitating the formation of polynuclear complexes or coordination polymers.

The hydroxyl group (-CH₂OH) attached to the phenyl ring introduces another potential coordination site. The oxygen atom of the hydroxyl group can coordinate to a metal ion, leading to the formation of a chelate ring. This chelation can enhance the stability of the resulting metal complex. researchgate.net The coordination of the hydroxyl group can occur in a deprotonated (alkoxo) or neutral form, depending on the reaction conditions, such as pH and the nature of the metal ion and counter-anion. In many structures, the hydroxyl group may not directly coordinate to the metal but instead participate in intra- or intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal packing and forming supramolecular architectures. nih.gov

The synthesis of metal complexes with this compound and its derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent or solvent mixture. nih.gov Common methods include solution-based synthesis at room temperature or under solvothermal conditions. The choice of solvent, temperature, and the molar ratio of ligand to metal can significantly influence the final product's dimensionality and topology. koreascience.kr

Table 1: Representative Metal Complexes with Imidazole-Based Ligands

| Complex | Metal Ion | Ligand(s) | Coordination Geometry | Reference |

| [Cu(Ozagrel)]n | Cu(II) | 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid | Distorted square pyramidal | koreascience.kr |

| [Zn(Ozagrel)(Cl)]n | Zn(II) | 3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylic acid, Cl⁻ | Tetrahedral | koreascience.kr |

| [In(L)(μ₂-OH)]·0.5H₂O | In(III) | 5-(1H-imidazol-1-yl)isophthalic acid | Octahedral | rsc.org |

| [Ni(4)₂(N₃)₂]·2H₂O | Ni(II) | 1,3,5-tris(1-imidazolyl)benzene, N₃⁻ | Octahedral | nih.gov |

Formation of Coordination Polymers and Supramolecular Structures

The ability of the imidazole group to act as a bridging ligand makes this compound and its derivatives excellent building blocks for the construction of coordination polymers. These are extended structures where metal ions are linked by the organic ligands, forming one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The structure of the resulting coordination polymer is influenced by the coordination preference of the metal ion and the geometry of the ligand. nih.gov

Applications in Metal-Organic Framework (MOF) Design and Assembly

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The porous nature of MOFs makes them promising materials for applications such as gas storage, separation, and catalysis. Imidazole-based ligands, including derivatives of this compound, are widely used in the synthesis of MOFs due to their strong coordinating ability and the directional nature of the metal-imidazole bond. mdpi.com

The functional groups on the ligand, such as the hydroxyl group in this compound, can be used to tune the properties of the resulting MOF. For instance, the hydroxyl groups can be post-synthetically modified to introduce new functionalities within the pores of the MOF. Furthermore, the presence of these functional groups can influence the interactions of the MOF with guest molecules. For example, a 3D In(III)-based MOF with an imidazole-containing ligand has been shown to be a fluorescent sensor for the selective detection of Fe³⁺ ions in aqueous solution. rsc.org The design of MOFs can be controlled by the choice of the metal ion, the organic linker, and the reaction conditions. koreascience.kr

Role in Homogeneous and Heterogeneous Catalysis (excluding catalytic efficacy in biological processes)

Metal complexes containing imidazole-based ligands have been investigated as catalysts in a variety of organic transformations. The imidazole ligand can influence the catalytic activity of the metal center by modifying its electronic properties and steric environment. These complexes can function as both homogeneous and heterogeneous catalysts.

In homogeneous catalysis, the metal complex is dissolved in the reaction medium. For example, complexes of various transition metals with imidazole-derived ligands have been used as catalysts for polymerization reactions. nih.gov In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which allows for easy separation and recycling of the catalyst. MOFs based on imidazole ligands are particularly promising as heterogeneous catalysts due to their high surface area and well-defined active sites. nih.gov For instance, a Ni(II)-based MOF has demonstrated efficient removal of Cr₂O₇²⁻ from aqueous solutions. nih.gov The catalytic activity of these materials can be tuned by changing the metal center or modifying the organic linker.

Investigation of Ligand-Metal Interactions and Their Influence on Electronic Properties

The interaction between the this compound ligand and the metal ion has a profound effect on the electronic properties of the resulting complex. The donation of electron density from the imidazole nitrogen to the metal center is a sigma-donation. This interaction can be studied using various spectroscopic techniques and theoretical calculations.

The concept of the Inverted Ligand Field (ILF) has been proposed to describe the electronic structure of some square planar complexes where a ligand-centered orbital is the LUMO, rather than a metal d-orbital. acs.org This can influence the reactivity of the complex. The nature of the substituents on the imidazole and phenyl rings can also modulate the electronic properties of the ligand and, consequently, the resulting metal complex. acs.org These changes in electronic properties can affect the photophysical properties of the material, such as luminescence. For example, the luminescence of an In(III)-MOF was quenched upon binding of Fe³⁺ ions, demonstrating the influence of ligand-metal interactions on the electronic behavior of the material. rsc.org

Applications in Advanced Materials Science Non Biological

Integration into Organic Electronic Materials (e.g., Hole Transport Materials)

In the realm of organic electronics, particularly in the development of perovskite solar cells (PSCs), the design of efficient and stable hole-transporting materials (HTMs) is a critical area of research. rsc.orgrsc.org Imidazole (B134444) derivatives have emerged as promising candidates for these applications. rsc.orgacs.org The imidazole moiety can act as an effective electron donor and facilitate hydrogen bonding, which are desirable properties for HTMs. rsc.org

While direct application of (3-(1H-Imidazol-1-yl)phenyl)methanol as an HTM is not extensively documented, its structure contains the fundamental components for designing more complex HTMs. For instance, imidazole-based compounds are known to possess suitable highest occupied molecular orbital (HOMO) energy levels that align well with the valence band of perovskite absorbers, which is crucial for efficient hole extraction. acs.org The twisted conformation of diphenyl-imidazole units in some HTMs contributes to their effectiveness in optoelectronic devices. rsc.org

The this compound molecule can serve as a precursor for the synthesis of more elaborate HTMs. The hydroxyl group offers a reactive site for further chemical modifications, allowing for the attachment of other functional groups to fine-tune the electronic properties and solubility of the final material. Research on compounds like 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole has demonstrated the potential of simple imidazole derivatives to be explored as cost-effective alternatives to widely used HTMs such as spiro-OMeTAD. rsc.org

Table 1: Comparison of Properties of Imidazole-based HTM with a Standard HTM

| Property | Imidazole-based HTM (Example) | Spiro-OMeTAD (Standard) |

| Power Conversion Efficiency (PCE) | 15.20% | 18.21% |

| Synthesis Cost | Low (catalyst-free) | High |

| Key Structural Feature | Diphenyl-imidazole unit | Spirobifluorene core |

| Data derived from a study on 2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole. rsc.org |

Utilization in Polymer Chemistry and Nanomaterials

The imidazole group is a key functional moiety in the design of advanced polymers and nanomaterials due to its ability to participate in hydrogen bonding and electrostatic interactions. elsevierpure.comresearchgate.net Imidazole-containing polymers have found applications in various areas, including the creation of polyelectrolyte brushes, the coating of metal nanoparticles, and the formation of self-assembling systems. elsevierpure.com

This compound, with its reactive methanol (B129727) group, is a prime candidate for incorporation into polymer backbones or for the surface functionalization of nanomaterials. The hydroxyl group can be readily converted into other functional groups or used directly in polymerization reactions, such as esterification or etherification, to create polymers with pendant imidazole-phenyl groups. These pendant groups can then impart specific properties to the polymer, such as the ability to coordinate with metal ions or to respond to changes in pH.

The amphoteric nature of the imidazole ring is particularly interesting in polymer science. vt.edu This property can be exploited to create materials that exhibit both acidic and basic characteristics, leading to unique self-assembly behaviors and responsiveness to external stimuli. The synthesis of polymers containing imidazole functionalities has been a subject of interest for creating materials with tailored thermal and mechanical properties. vt.edu

Role as a Building Block for Functional Architectures

One of the most significant applications of imidazole derivatives in materials science is their use as building blocks, specifically as ligands or linkers, for the construction of metal-organic frameworks (MOFs). fau.dersc.org MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. researchgate.net

The design of imidazole-based ligands is a key strategy in the targeted synthesis of MOFs with desired structures and properties. researchgate.netacs.org For instance, imidazole-derived ligands have been shown to facilitate the formation of porous MOF structures. researchgate.net The flexibility in the design of these ligands allows for the creation of a wide variety of functional architectures. fau.de

Exploration in Sensor Technology and Responsive Materials

The unique electronic and coordination properties of the imidazole moiety make it a valuable component in the development of chemical sensors and responsive materials. researchgate.net MOFs constructed from imidazole-based ligands have demonstrated the ability to selectively detect various analytes, including metal ions and small organic molecules. researchgate.netacs.org

For example, a Ba(II)-based MOF functionalized with imidazole ligands has been shown to exhibit a distinct fluorescence response to picric acid, making it a promising material for the detection of nitroaromatic compounds. acs.org The imidazole groups within the MOF structure can provide specific interaction sites that lead to a measurable change in a physical property, such as fluorescence, upon binding with the target analyte.

Furthermore, imidazole derivatives have been investigated as corrosion inhibitors for various metals. irma-international.org This application can be considered a form of responsive material, where the imidazole compound interacts with the metal surface to form a protective layer in response to a corrosive environment. The ability of the imidazole ring to adsorb onto metal surfaces is a key factor in its effectiveness as a corrosion inhibitor. irma-international.org The this compound molecule, containing both the imidazole ring and a polar hydroxyl group, could potentially exhibit interesting properties in this area.

Structure Property Relationships and Mechanistic Studies in Chemical Systems

Influence of Imidazole (B134444) Substitution Patterns on Molecular Conformation

In N-aryl imidazole systems, a coplanar arrangement is often disfavored due to steric hindrance between the ortho hydrogens of the phenyl ring and the hydrogens on the imidazole ring. This leads to a twisted conformation. acs.org For instance, in the crystal structure of a closely related compound, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol, the imidazole ring forms a significant dihedral angle of 66.73° with the phenyl ring. nih.gov In another analogue, 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one, where the alcohol is replaced by a ketone, the rings are nearly perpendicular, with a dihedral angle of 89.3°. researchgate.net This highlights how changes in the substituent group attached to the phenyl ring can impact the rotational barrier and the preferred conformation.

Studies on other N-substituted imidazoles further illustrate these conformational effects. In 1-(2-phenoxyethyl)-1H-imidazole, the dihedral angle between the imidazole and phenyl rings is 56.82°. acs.org The introduction of bulky or electron-withdrawing substituents can enforce even more pronounced twists. For example, perfluorination of the aryl linking groups in a biphenyl-imidazole system results in dihedral angles around 50°, a strategy used to create specific three-dimensional architectures. acs.org

The conformation of the substituent itself is also noteworthy. In the parent structure 1H-imidazole-1-methanol, the torsion angle of the methanol (B129727) group relative to the imidazole ring is a key feature that distinguishes three unique molecular conformations observed in the crystal lattice, enabling the formation of a complex hydrogen-bonded network. nih.govnsf.gov

| Compound | Linker/Substituent Change | Dihedral Angle (Phenyl-Imidazole) | Reference |

|---|---|---|---|

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-ol | Propanol linker | 66.73° | nih.gov |

| 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-one | Propanone linker | 89.3° | researchgate.net |

| 1-(2-Phenoxyethyl)-1H-imidazole | Phenoxyethyl linker | 56.82° | acs.org |

| 4,4'-di(1H-imidazol-1-yl)-decafluorobiphenyl | Perfluorinated biphenyl (B1667301) linker | ~50° | acs.org |

Impact of Substituent Effects on Reactivity Profiles

The reactivity of this compound is governed by the electronic properties of its constituent parts: the imidazole ring, the phenyl ring, and the methanol group. The imidazole ring possesses a complex reactivity profile. It is an amphoteric compound, capable of acting as both a weak acid (at the N1-H) and a base (at the N3 lone pair). pharmaguideline.com

The C-H bonds of the imidazole core have distinct reactivities. The C2 position bears the most acidic proton, while the C5 position is generally the most susceptible to electrophilic substitution. nih.gov This inherent regioselectivity can be exploited or altered in synthetic transformations. For example, palladium-catalyzed C-H arylation reactions can be directed to either the C2 or C5 positions depending on the reaction conditions, such as the choice of base and the addition of copper(I) salts. nih.govacs.org The use of a protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, on one of the imidazole nitrogens can also effectively steer arylation to a specific carbon. nih.gov

General reactivity trends of the imidazole ring include:

N-Alkylation and N-Acylation : The N1-H is readily substituted. pharmaguideline.com

Electrophilic Substitution : Occurs on the carbon atoms of the ring, with C5 being the most reactive site, followed by C4, while C2 is the least reactive towards electrophiles. nih.gov

Nucleophilic Substitution : Generally difficult unless the ring is activated by strongly electron-withdrawing groups, particularly at the C2 position. pharmaguideline.com

N-Arylation : The formation of the N-phenyl bond is a key reaction, often catalyzed by transition metals like copper or palladium. researchgate.netresearchgate.net

Mechanistic Elucidation of Synthetic Transformations

The synthesis of this compound involves two key transformations: the formation of the N-aryl bond between the imidazole and phenyl rings, and the generation of the methanol functional group.

Future Research Directions and Emerging Paradigms for 3 1h Imidazol 1 Yl Phenyl Methanol

Development of Novel Asymmetric Synthetic Routes

While the synthesis of (3-(1H-Imidazol-1-yl)phenyl)methanol itself is established, the development of catalytic enantioselective methods to produce chiral derivatives is a significant area for future research. The creation of axially chiral imidazoles, for instance, is a growing field, and strategies involving cation-directed desymmetrization could be adapted to construct chiral analogues of this compound. nih.gov Future work could focus on introducing chirality either at the benzylic carbon bearing the hydroxyl group or by creating atropisomers through strategic substitution on the phenyl and imidazole (B134444) rings.

Research should be directed towards:

Catalytic Asymmetric Reduction: Developing chiral catalysts for the asymmetric reduction of the corresponding ketone, 3-(1H-imidazol-1-yl)benzophenone, to yield enantiomerically enriched (R)- or (S)-(3-(1H-Imidazol-1-yl)phenyl)methanol.

Enzyme-Catalyzed Reactions: Exploring biocatalytic routes, using enzymes such as alcohol dehydrogenases, for the stereoselective synthesis of chiral derivatives.

Deracemization Strategies: Investigating methods for the deracemization of racemic mixtures, potentially through catalyst-controlled processes that selectively transform one enantiomer.

The successful development of such routes would provide access to novel chiral ligands and building blocks for asymmetric catalysis and medicinal chemistry.

Exploration of Advanced Catalytic Applications

The imidazole moiety is a well-established N-heterocyclic carbene (NHC) precursor and a potent ligand for transition metal catalysis. wisconsin.edunih.gov The structure of this compound is an ideal scaffold for designing new ligands for a wide range of catalytic transformations. The hydroxyl group serves as a convenient anchor for modification, allowing for the synthesis of bidentate or tridentate ligands.

Future catalytic applications to be explored include:

P,N-Ligands for Asymmetric Coupling: The hydroxyl group can be converted into a phosphine moiety, creating chiral P,N-ligands. Such imidazole-based biaryl P,N-ligands have shown exceptional performance in enantioselective reactions like the A³-coupling. semanticscholar.orgacs.org

N,N- and N,O-Ligands for Oxidation and Reduction: Functionalization of the methanol (B129727) group could lead to new N,N or N,O-ligands. These have potential applications in copper-catalyzed reactions, such as the Henry (nitroaldol) reaction, which is crucial for carbon-carbon bond formation. nih.govupce.cz

Polymer-Supported Catalysis: Immobilizing the compound or its derivatives onto polymer supports could lead to recyclable and more sustainable catalytic systems. nih.gov

A summary of potential catalytic applications is presented in the table below.

| Ligand Type | Potential Modification of this compound | Target Catalytic Reaction | Relevant Metal Center |

| P,N-Ligand | Conversion of -CH₂OH to a diphenylphosphine group (-CH₂PPh₂) | Asymmetric A³-Coupling, Hydrogenation | Palladium, Rhodium, Copper |

| N,N-Ligand | Introduction of a second nitrogen-containing group (e.g., another imidazole) | Henry Reaction, Cycloadditions | Copper, Zinc |

| N,O-Ligand | Use of the existing imidazole nitrogen and the hydroxyl oxygen | Polymerization of lactones, Epoxide opening | Aluminum, Yttrium |

| NHC Precursor | Alkylation of the second imidazole nitrogen and deprotonation | Cross-coupling reactions (e.g., Suzuki, Heck) | Palladium, Ruthenium, Gold |

Integration into Smart and Responsive Materials

The imidazole group is known to be sensitive to environmental stimuli such as pH and the presence of gases like carbon dioxide (CO₂). mdpi.comresearchgate.net This responsivity can be harnessed to integrate this compound into the backbone of smart materials.

Emerging research paradigms in this area include:

pH-Responsive Hydrogels: Copolymerizing derivatives of this compound into hydrogel networks could create materials that swell or shrink in response to pH changes. researchgate.net Such materials are promising for applications in drug delivery systems and sensors.

CO₂-Switchable Materials: The imidazole moiety can react with CO₂ in an aqueous environment, leading to changes in properties like solubility. mdpi.com This could be exploited to create CO₂-responsive polymers or nanoparticles for applications in gas separation or targeted delivery.

Metal-Organic Frameworks (MOFs): The compound can act as a functionalized organic linker for the synthesis of novel MOFs, such as zeolitic imidazole frameworks (ZIFs). researchgate.netacs.org The hydroxyl group could be used for post-synthetic modification of the MOF, introducing new functionalities for gas storage, separation, or catalysis.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the electronic structure, bonding, and reaction mechanisms is crucial for the rational design of new catalysts and materials based on this compound.

Future research should employ a combination of advanced techniques:

Spectroscopic Analysis: In-depth studies using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can elucidate the coordination behavior of the imidazole ligand with various metal centers. k-state.eduacs.orgqu.edu.iqresearchgate.net For paramagnetic metal complexes, specialized NMR techniques can provide insights into spin densities and electronic structures. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the geometric and electronic properties of the compound and its metal complexes. mdpi.combohrium.com These studies can predict reaction pathways, transition states, and spectroscopic properties, guiding experimental efforts. researchgate.net Molecular docking studies can also predict interactions with biological targets, informing medicinal chemistry applications. nih.gov

| Technique | Research Question | Expected Outcome |

| 1H, 13C NMR Spectroscopy | Elucidate the structure of new derivatives and their coordination to diamagnetic metals. | Confirmation of molecular structure and binding modes. |

| Infrared (IR) Spectroscopy | Investigate changes in vibrational modes upon metal coordination. | Information on the ligand-metal bond strength and coordination environment. k-state.edu |

| Density Functional Theory (DFT) | Predict optimized geometries, electronic structures, and reaction energies. | Rationalization of reactivity and guidance for catalyst design. mdpi.com |

| Molecular Dynamics (MD) Simulations | Study the conformational dynamics and interactions in solution or within materials. | Understanding of dynamic processes and guest-host interactions. researchgate.net |

Expanding the Library of Derivatives for Targeted Chemical Applications

The structure of this compound serves as a versatile scaffold for the synthesis of a broad library of derivatives with tailored properties. The imidazole ring is a known pharmacophore with a wide range of biological activities, including antifungal and anticancer properties. nih.govchemijournal.comnih.govnih.govresearchgate.netbanglajol.info

Future synthetic efforts should focus on:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or nitro groups) onto the phenyl ring can modulate the electronic properties and steric hindrance of the molecule, which can fine-tune its catalytic activity or biological function.

Functionalization of the Methanol Group: The hydroxyl group is a prime site for derivatization. It can be converted into esters, ethers, or amines to create compounds with diverse physicochemical properties and potential applications. For example, esterification has been shown to be a successful strategy for developing potent antifungal agents from similar imidazole-containing alcohols. researchgate.net

Substitution on the Imidazole Ring: While the 1-position is occupied, the 2-, 4-, and 5-positions on the imidazole ring are available for substitution, offering another avenue for creating structural diversity.

Systematic expansion of the derivative library will be crucial for establishing structure-activity relationships and identifying lead compounds for specific applications, from catalysis to materials science and medicinal chemistry. banglajol.info

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-(1H-Imidazol-1-yl)phenyl)methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, imidazole derivatives are often introduced via Ullmann-type couplings or Pd-catalyzed cross-coupling between aryl halides and imidazole . Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst loading) is critical. Ethanol or methanol is commonly used as a solvent due to their ability to stabilize intermediates . Yields can be improved by using phase-transfer catalysts like hexadecyltrimethylammonium bromide, as demonstrated in similar imidazole-aryl syntheses .

Q. How is this compound purified and characterized post-synthesis?

- Methodological Answer : Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or methanol . Characterization includes:

- NMR : and NMR to confirm the imidazole ring protons (δ 7.5–8.5 ppm) and hydroxymethyl group (δ 4.5–5.0 ppm) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (expected m/z for : 174.08) .

- X-ray Crystallography : For structural confirmation, single-crystal diffraction (e.g., MoKα radiation) resolves bond angles and spatial arrangement .

Q. What spectroscopic techniques are most effective for detecting impurities in this compound?

- Methodological Answer :

- HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) identifies impurities at UV 254 nm .

- FT-IR : Detects residual solvents (e.g., ethanol peaks at ~3400 cm) or unreacted intermediates (imidazole C=N stretch at ~1600 cm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron density distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, the imidazole ring’s lone pairs on nitrogen atoms contribute to its Lewis basicity, influencing coordination chemistry . Solvent effects (PCM model) refine predictions of solubility and reaction pathways .

Q. What strategies are employed to analyze the compound’s biological activity, such as antifungal or enzyme inhibition?

- Methodological Answer :

- Antifungal Assays : Broth microdilution (CLSI M27 guidelines) tests efficacy against Candida albicans or Aspergillus strains, with MIC values compared to controls like fluconazole .

- Enzyme Inhibition : Recombinant human MAO-A/B inhibition is assessed via fluorometric assays using kynuramine as a substrate. IC values determine selectivity, with structural analogs showing non-competitive inhibition .

Q. How do structural modifications (e.g., halogenation) impact the compound’s physicochemical and pharmacological properties?

- Methodological Answer : Introducing halogens (e.g., Cl at the phenyl ring) enhances lipophilicity (logP increases by ~0.5–1.0) and metabolic stability. X-ray crystallography of halogenated analogs reveals altered π-π stacking interactions, affecting binding to biological targets like fungal CYP51 . SAR studies correlate substituent position (para vs. meta) with bioactivity .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for imidazole-aryl derivatives: How can these be resolved?

- Analysis : Yields vary due to catalyst choice (e.g., Pd(OAc) vs. CuI) or solvent systems. For instance, DMF may accelerate coupling but increase side reactions. Reproducibility requires strict control of anhydrous conditions and inert atmospheres . Comparative studies using Design of Experiments (DoE) optimize parameters like temperature (80–120°C) and catalyst loading (5–10 mol%) .

Methodological Best Practices

Q. What crystallization techniques ensure high-quality single crystals for X-ray analysis?

- Recommendations : Slow evaporation from ethanol/water (7:3 v/v) at 4°C promotes nucleation. Seeding with microcrystals or using anti-solvent diffusion (e.g., adding diethyl ether) enhances crystal size and uniformity. Data collection at 100 K minimizes thermal motion artifacts .

Q. How can stability studies (e.g., photodegradation) be designed for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.